molecular formula C24H22N4O2S2 B2579763 4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1206990-91-1

4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2579763
CAS RN: 1206990-91-1
M. Wt: 462.59
InChI Key: BZLOHJAGABVXOA-UHFFFAOYSA-N
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Description

4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Applications

Compounds similar to 4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide have been evaluated for their cardiovascular effects. Specifically, 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown potential as antihypertensive agents. These compounds were synthesized and assessed for their affinities to imidazoline binding sites and alpha adrenergic receptors. It was found that the most active compounds in reducing mean arterial blood pressure were those with high affinities for imidazoline binding sites and alpha(2) receptor, demonstrating the importance of these interactions in cardiovascular pharmacology (Touzeau et al., 2003).

Anti-Fibrotic and Anti-Metastatic Potential

The pharmacokinetics and metabolism of compounds structurally related to this compound have been investigated, particularly focusing on a novel ALK5 inhibitor, IN-1130. IN-1130 has shown promising results in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on breast cancer-bearing mouse models. The study highlights the compound's favorable bioavailability and distribution into vital organs like the liver, kidneys, and lungs, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

properties

IUPAC Name

4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-4-8-19(9-5-17)27-22(29)16-32-24-25-12-13-28(24)20-10-6-18(7-11-20)23(30)26-15-21-3-2-14-31-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLOHJAGABVXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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